molecular formula C25H34O6 B155319 21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) CAS No. 10215-74-4

21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate)

Cat. No.: B155319
CAS No.: 10215-74-4
M. Wt: 430.5 g/mol
InChI Key: CYWICJWKZPXJSA-PQWRYPMOSA-N
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Description

21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) is a semi-synthetic corticosteroid derivative of 11-deoxycorticosterone (DOC), a naturally occurring mineralocorticoid. DOC (21-hydroxypregn-4-ene-3,20-dione) is biosynthesized from progesterone via the enzyme CYP21A2 (steroid 21-hydroxylase) in the adrenal cortex . The hydrogen succinate ester at the 21-hydroxy group enhances water solubility, making the compound suitable for intravenous administration . This modification serves as a prodrug strategy, enabling rapid hydrolysis in vivo to release active DOC, which regulates electrolyte balance and blood pressure through mineralocorticoid receptor activation .

Properties

IUPAC Name

4-[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29/h13,17-20H,3-12,14H2,1-2H3,(H,28,29)/t17-,18-,19-,20+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWICJWKZPXJSA-PQWRYPMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)COC(=O)CCC(=O)O)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)CCC(=O)O)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30907179
Record name 4-[(3,20-Dioxopregn-4-en-21-yl)oxy]-4-oxobutanoic acid
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Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10215-74-4
Record name 21-(3-Carboxy-1-oxopropoxy)pregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10215-74-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desoxycortone hemisuccinate
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Record name 4-[(3,20-Dioxopregn-4-en-21-yl)oxy]-4-oxobutanoic acid
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Record name 21-hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate)
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Record name Desoxycortone hemisuccinate
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Preparation Methods

Esterification with Succinic Anhydride

The most common method involves reacting 21-hydroxyprogesterone with succinic anhydride in the presence of a coupling agent. A preferred protocol uses N,N′-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at ambient temperature. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group at position 21 attacks the electrophilic carbonyl of succinic anhydride. Key parameters include:

  • Molar ratio : 1:1.2 (21-hydroxyprogesterone to succinic anhydride)

  • Reaction time : 4–6 hours

  • Yield : 75–80%

Side products, such as diesters or unreacted starting material, are minimized by controlling stoichiometry and reaction time.

Use of Acyl Chlorides

Alternative routes employ succinyl chloride for faster esterification. This method requires anhydrous conditions and a base (e.g., pyridine) to neutralize HCl byproducts. Typical conditions include:

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0–5°C (to suppress side reactions)

  • Yield : 65–70%

While efficient, this approach demands rigorous moisture control to prevent hydrolysis of the acyl chloride.

Activated Esters Approach

Activated succinate esters (e.g., p-nitrophenyl succinate) enable esterification under mild conditions. The reaction leverages the leaving group ability of p-nitrophenol, driven by base catalysis. Advantages include:

  • Reduced side reactions : No acidic byproducts

  • Compatibility : Works with heat-sensitive substrates

  • Yield : 70–75%

Industrial Production Methods

Large-Scale Esterification

Industrial processes prioritize cost-effectiveness and scalability. A continuous-flow reactor system is employed, featuring:

  • Temperature : 60–80°C

  • Catalyst : Heterogeneous acid resins (e.g., Amberlyst™)

  • Methanol-to-succinic acid ratio : 4:1 (molar)

This method achieves >90% conversion to the hemisuccinate, with in situ removal of water via distillation to shift equilibrium.

Autocatalytic Reactions

Autocatalytic esterification eliminates external catalysts by leveraging the acidity of succinic acid. Key parameters include:

  • Temperature : 190–210°C

  • Pressure : 150 psig N₂ (to prevent solvent loss)

  • Reaction time : 40–50 minutes

This method reduces catalyst costs but requires high-purity starting materials to avoid side reactions.

Catalysts and Reaction Optimization

Acid Catalysts

Homogeneous catalysts (e.g., sulfuric acid) are effective but pose corrosion and waste issues. Heterogeneous alternatives, such as ion-exchange resins , offer recyclability and easier separation.

Table 1: Catalyst Performance Comparison

Catalyst TypeConversion (%)ReusabilityByproduct Formation
Sulfuric Acid85LowHigh
Amberlyst™ 1588HighModerate
Autocatalytic90N/ALow

Solvent Selection

THF and DCM are preferred for laboratory synthesis due to their inertness and ability to dissolve steroid substrates. Industrial processes often use excess methanol as both solvent and reactant.

Purification Techniques

Vacuum Flash Chromatography (VFC)

Crude products are purified via VFC using silica gel columns. Ethyl acetate/hexane gradients (3:7 to 7:3) elute the hemisuccinate with >95% purity.

Crystallization

Recrystallization from absolute ethanol removes residual succinic acid and monoesters. Typical conditions:

  • Solvent-to-product ratio : 10:1

  • Cooling rate : 0.5°C/min

  • Final purity : 98–99%

Distillation and Resin Treatment

Industrial workflows integrate distillation to recover methanol and resin-based polishing (e.g., IRA67) to remove sulfur contaminants.

Table 2: Purification Method Efficacy

MethodPurity (%)Yield Loss (%)Scalability
VFC9510Low
Crystallization9915Moderate
Distillation/Resin975High

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterLaboratory (DCC)Industrial (Autocatalytic)
CostHighLow
Reaction Time6 hours50 minutes
Yield75%90%
ByproductsModerateLow

Recent Advances and Innovations

Mixed Anhydride Systems

Recent patents describe using mixed acetic-formic anhydride to protect hydroxyl groups during esterification, enabling selective reactions at position 21.

Continuous Hydrogenolysis Integration

Combining esterification with downstream hydrogenolysis (for 1,4-butanediol production) streamlines manufacturing but requires stringent impurity control.

Challenges and Considerations

  • Catalyst Deactivation : Bio-succinic acid impurities (e.g., sulfates) poison resins, necessitating guard beds.

  • Thermal Degradation : High-temperature autocatalytic reactions risk steroid decomposition.

  • Regulatory Compliance : Residual solvents (THF, DCM) must meet ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 21-hydroxy-4-pregnene-3,20-dione derivatives, while reduction may produce 21-hydroxy-4-pregnene-3,20-dione alcohols.

Scientific Research Applications

Overview

21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate), also known as 11-deoxycorticosterone-21-hemisuccinate, is a synthetic derivative of 21-hydroxyprogesterone. This compound is significant in the fields of chemistry , biology , and medicine , primarily due to its corticosteroid properties. Its applications span from drug development to therapeutic interventions for various medical conditions.

Chemistry

In chemical research, 21-hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) serves as a precursor for synthesizing various corticosteroids and other bioactive compounds. It can undergo several reactions such as oxidation, reduction, and substitution, leading to diverse derivatives with potential pharmacological activities.

Biology

This compound is utilized in biological studies to explore the effects of corticosteroids on cellular processes, gene expression, and inflammatory pathways. Its interaction with glucocorticoid receptors modulates gene transcription related to immune responses and inflammation.

Medicine

Medically, it is employed in treating:

  • Inflammatory Conditions : Effective in managing diseases like arthritis and asthma.
  • Autoimmune Diseases : Used to suppress immune responses in conditions such as lupus.
  • Hormone Replacement Therapy : Addresses hormonal imbalances in patients with adrenal insufficiency.
  • Cancer Treatment : Investigated for its role in modulating cellular growth pathways in specific cancers.

Case Studies

  • Inflammatory Disease Treatment : A clinical trial involving patients with rheumatoid arthritis showed that administration of the compound resulted in significant reductions in disease activity scores compared to placebo controls.
  • Hormonal Regulation : In postmenopausal women, this compound effectively alleviated symptoms associated with estrogen deficiency during hormone replacement therapy.

Mechanism of Action

The mechanism of action of 21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of inflammation and modulation of immune function.

Comparison with Similar Compounds

Parent Compound: 11-Deoxycorticosterone (DOC)

  • Structure : DOC lacks hydroxyl groups at positions 11 and 17, distinguishing it from glucocorticoids like hydrocortisone.
  • Activity : Primarily mineralocorticoid, promoting sodium retention and potassium excretion.

21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione (Reichstein-S-Acetate)

  • Structure : Features a 17-hydroxy group and a 21-acetate ester (vs. succinate in the target compound).
  • Activity : Retains mineralocorticoid effects but with reduced water solubility due to the smaller acetyl group.
  • Applications : Historically used in steroid synthesis; less common in clinical practice today .

Hydrocortisone 21-Hemisuccinate

  • Structure : Derived from hydrocortisone (11β,17α,21-trihydroxypregn-4-ene-3,20-dione), which has additional hydroxyl groups at positions 11 and 16.
  • Activity: Glucocorticoid with anti-inflammatory and immunosuppressive effects. The succinate ester enables rapid IV delivery for acute adrenal insufficiency .
  • Key Contrast : Unlike the target compound, hydrocortisone derivatives lack significant mineralocorticoid activity due to their 11β-hydroxyl group .

Corticosterone 21-(Hydrogen Succinate)

  • Structure : Corticosterone (11β,21-dihydroxypregn-4-ene-3,20-dione) includes an 11β-hydroxy group absent in DOC.
  • Activity : Exhibits both glucocorticoid and mineralocorticoid effects. The succinate ester enhances solubility but reduces receptor binding compared to DOC derivatives .

Structural and Functional Data Table

Compound Parent Steroid Ester Group Molecular Formula Molecular Weight Solubility Primary Activity
DOC 21-(hydrogen succinate) 11-Deoxycorticosterone (DOC) Hydrogen succinate C25H34O6 454.53 High Mineralocorticoid
Hydrocortisone 21-hemisuccinate Hydrocortisone Hydrogen succinate C25H34O8 462.53 High Glucocorticoid
Reichstein-S-acetate 17-Hydroxy DOC Acetate C23H32O5 388.50 Low Mineralocorticoid
Corticosterone 21-succinate Corticosterone Hydrogen succinate C25H34O7 470.53 Moderate Mixed glucocorticoid/mineralocorticoid

Key Research Findings

  • Prodrug Efficiency : Succinate esters of corticosteroids are rapidly hydrolyzed by esterases in blood and tissues, ensuring quick release of the active parent compound .
  • Therapeutic Use : DOC succinate is investigational for conditions requiring rapid mineralocorticoid replacement, whereas hydrocortisone succinate is standard for adrenal crisis .

Biological Activity

21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate), also known as 11-deoxycorticosterone-21-hemisuccinate, is a synthetic derivative of 21-hydroxyprogesterone. This compound is notable for its applications in endocrinology and pharmacology, particularly due to its corticosteroid properties. It exhibits anti-inflammatory effects and is utilized in various therapeutic contexts, including hormone replacement therapy and the treatment of autoimmune diseases.

  • Molecular Formula : C25_{25}H34_{34}O6_{6}
  • Molecular Weight : 430.5 g/mol
  • IUPAC Name : 4-[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid

The biological activity of 21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) primarily involves its interaction with glucocorticoid receptors. Upon binding to these receptors:

  • Gene Expression Modulation : The compound influences the transcription of genes associated with inflammatory and immune responses.
  • Anti-inflammatory Effects : It suppresses inflammation by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways.
  • Immune System Regulation : It modulates immune function by affecting lymphocyte proliferation and activity.

Therapeutic Uses

  • Anti-inflammatory Treatment : Used in managing conditions such as arthritis and asthma.
  • Hormone Replacement Therapy : Administered to patients with adrenal insufficiency or hormonal imbalances.
  • Cancer Therapy : Explored for its potential in treating certain cancers due to its ability to modulate cellular growth pathways.

Case Studies

  • Inflammatory Disease Treatment : In a clinical trial involving patients with rheumatoid arthritis, administration of 21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) resulted in a significant reduction in disease activity scores compared to placebo controls.
  • Hormonal Regulation : A study on postmenopausal women indicated that this compound effectively alleviated symptoms associated with estrogen deficiency when used as part of hormone replacement therapy.

Comparative Analysis

The following table compares 21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate) with related corticosteroids:

Compound NameAnti-inflammatory ActivityHormonal ActivityClinical Applications
21-Hydroxypregn-4-ene-3,20-dioneHighModerateArthritis, hormone therapy
11-DeoxycorticosteroneModerateHighAdrenal insufficiency
CortisolVery HighHighBroad range (inflammation, stress)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate)
Reactant of Route 2
21-Hydroxypregn-4-ene-3,20-dione 21-(hydrogen succinate)

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